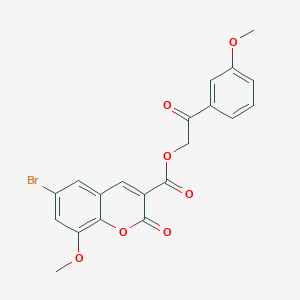

2-(3-甲氧基苯基)-2-氧代乙基-6-溴-8-甲氧基-2-氧代-2H-香豆素-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound under discussion is part of the chromene family, which is known for its wide range of biological activities and applications in medicinal chemistry. Chromenes are heterocyclic compounds containing a benzopyran nucleus, and they have been the focus of numerous studies due to their potential pharmacological properties.

Synthesis Analysis

The synthesis of chromene derivatives often involves strategies such as cyclization reactions, which are crucial for constructing the chromene core. An example is the synthesis of similar compounds, where researchers have employed various methodologies to obtain chromene derivatives with potential anticancer activities by overcoming drug resistance in cancer cells (Das et al., 2009).

Molecular Structure Analysis

Molecular structure analysis of chromenes reveals that these compounds can adopt different conformations based on their substitution patterns. Crystallography studies provide insights into the anti-rotamer conformations about the C-N bond and the orientation of amide and methoxy groups relative to the chromene core, which can influence the compound's reactivity and interaction with biological targets (Reis et al., 2013).

Chemical Reactions and Properties

Chromene derivatives undergo various chemical reactions, including cyclization, substitution, and addition reactions, which are essential for modifying their chemical properties and enhancing their biological activity. For instance, the reactivity of chromene derivatives with nucleophiles and electrophiles can lead to the formation of new compounds with diverse biological activities (Pimenova et al., 2003).

科学研究应用

克服癌症治疗中的药物耐药性

研究表明,与感兴趣的化学结构相关的某些类似物已显示出在减轻药物耐药性和与癌症治疗协同作用方面的潜力,特别是在白血病细胞中。例如,结构活性关系研究已指导开发出对一系列血液学和实体肿瘤细胞具有低微摩尔细胞毒性的化合物,突显了它们在通过诱导凋亡治疗具有多重药物耐药性的癌症中的潜力(S. Das et al., 2009)。

荧光特性

已研究了某些化合物的荧光特性,包括具有2H-香豆素核心的化合物,在乙醇溶液和固态中显示出优异的荧光性。这种特性对于开发荧光探针和材料可能是有益的(Juan Shi et al., 2017)。

抗菌和抗真菌活性

已合成并筛选了含有2H-香豆酮基团的化合物,表明它们在抗击微生物感染方面具有潜力作为新型药剂(M. Mahesh et al., 2022)。

研究孤儿G蛋白偶联受体GPR35

所讨论的化学结构与已用于研究孤儿G蛋白偶联受体GPR35的化合物密切相关,为受体的药理学和潜在治疗应用提供了见解。这些研究已导致鉴定出有效和选择性的GPR35激动剂(D. Thimm et al., 2013)。

抗肿瘤和降压活性的潜力

研究还集中在该结构类别内化合物的潜在抗肿瘤和降压活性上,包括抑制肿瘤生长和血管生成的能力,以及对各种肿瘤细胞系表现出的抗增殖活性(Shuguang Yin et al., 2013)。此外,从海藻中衍生的具有抗氧化O-杂环类似物已显示出显著的ACE抑制潜力,表明它们可用作降压药物(Anusree Maneesh et al., 2018)。

属性

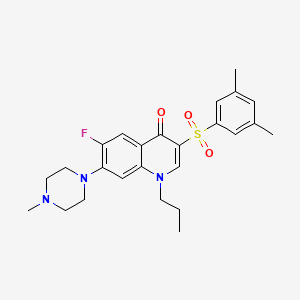

IUPAC Name |

[2-(3-methoxyphenyl)-2-oxoethyl] 6-bromo-8-methoxy-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrO7/c1-25-14-5-3-4-11(7-14)16(22)10-27-19(23)15-8-12-6-13(21)9-17(26-2)18(12)28-20(15)24/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZNDQVUKFQDLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)COC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]propanoic acid](/img/structure/B2496181.png)

![(R)-tert-Butyl 3-[(pyridin-2-ylmethyl)amino]piperidine-1-carboxylate](/img/structure/B2496184.png)

![(Z)-methyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2496185.png)

![6-chloro-N-[2-(3-chlorophenoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2496188.png)

![N-(cyanomethyl)-N-cyclopropyl-4-{[(propan-2-yl)carbamoyl]amino}benzamide](/img/structure/B2496189.png)

![N-(4-fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2496191.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2496194.png)

![N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2496199.png)

![Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2496201.png)

![N-[3-(dimethylamino)propyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B2496203.png)